molecular formula C27H33N3O8 B610553 Rolitetracycline CAS No. 751-97-3

Rolitetracycline

Cat. No. B610553
CAS RN: 751-97-3
M. Wt: 527.57
InChI Key: IKQRPFTXKQQLJF-IAHYZSEUSA-N
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Description

Rolitetracycline is a tetracycline antibiotic . It is a N-Mannich base prodrug prepared from tetracycline by condensation with pyrrolidine and formaldehyde . It is used as an antibacterial drug, a protein synthesis inhibitor, an antiprotozoal drug, and a prodrug . It is a broad-spectrum antibiotic used in cases needing high concentrations or when oral administration is impractical .


Synthesis Analysis

Rolitetracycline is generally prepared by a Mannich reaction from tetracycline, formaldehyde or polymer thereof, and pyrrolidine . An improved process results in better yields, reduces water formation during synthesis, avoids the caustic action of pyrrolidine on tetracycline, and bypasses an intermediate which discolors easily and transmits color to the final product . This reaction is effected using methylene-bis-pyrrolidine .


Molecular Structure Analysis

The molecular formula of Rolitetracycline is C27H33N3O8 . Its average mass is 527.566 Da and its monoisotopic mass is 527.226746 Da .


Chemical Reactions Analysis

Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis .


Physical And Chemical Properties Analysis

The molecular formula of Rolitetracycline is C27H33N3O8 . Its average mass is 527.5662 and its monoisotopic mass is 527.226765047 .

Scientific Research Applications

  • Effect on Hepatic Lipid Metabolism : Rolitetracycline has been shown to influence hepatic lipid metabolism, particularly causing an increase in hepatic triglyceride content in both male and female mice. This effect was more pronounced and longer-lasting in females (Estler & Böcker, 1980).

  • Influence on Rabbit Heart Muscle Metabolism : A study on rabbits showed that rolitetracycline influences metabolic parameters such as oxygen consumption, glycolytic activity, and glycogen concentration in heart muscle after administration (Belova, Barnová, & Barna, 1975).

  • Pharmacokinetics in Different Species : Research comparing pharmacokinetic parameters of rolitetracycline in various animal species (sheep, pigs, rabbits, chickens, pigeons) revealed interspecies differences in drug distribution, serum concentration, and body clearance (Lashev, Pashov, & Kanelov, 1995).

  • Neuromuscular Blockade Studies : Studies on the neuromuscular blocking effects of rolitetracycline revealed its potential to depress muscle sensitivity to acetylcholine, similar to the action of d-tubocurarine (Wright & Collier, 1976).

  • Use in Tissue Regeneration : Rolitetracycline immobilized on anionic collagen membranes has been explored for its potential in drug release, particularly in the context of tissue regeneration and preventing post-implantation infections (Goissis & Sousa, 2009).

  • Antibacterial Spectrum and Pharmacodynamics : Rolitetracycline, along with other tetracyclines, has been classified based on absorption characteristics and antibacterial spectrum. It is part of the group characterized by poor absorption after food intake (Agwuh & MacGowan, 2006).

  • Water Treatment and Environmental Impact : Rolitetracycline's reaction kinetics with ozone in water treatment processes have been studied, indicating its transformation and degradation in water treatment environments (Hopkins & Blaney, 2014).

  • Binding with Serum Albumin : Research has explored the binding of rolitetracycline with serum albumin, providing insights into its energetics and mechanism, which is crucial for understanding its pharmacokinetics and interaction with target proteins (Choudhary & Kishore, 2012).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. They should avoid contacting with skin and eye. Personal protective equipment should be used. Chemical impermeable gloves should be worn. Adequate ventilation should be ensured. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .

properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQRPFTXKQQLJF-IAHYZSEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20685-78-3 (mononitrate), 7681-32-5 (nitrate)
Record name Rolitetracycline [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID7023568
Record name Rolitetracycline
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Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic used especially for parenteral administration in cases requiring high concentrations or when oral administration is impractical. Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis.
Record name Rolitetracycline
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Product Name

Rolitetracycline

CAS RN

751-97-3
Record name Rolitetracycline [USAN:USP:INN:BAN:JAN]
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Record name Rolitetracycline
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Record name ROLITETRACYCLINE
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Record name Rolitetracycline
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Record name Rolitetracycline
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Citations

For This Compound
1,940
Citations
L Lashev, D Pashov, I Kanelov - Journal of Veterinary Medicine …, 1995 - Wiley Online Library
… In the first stage rolitetracycline pharmacokinetics was … They were dosed intravenously with rolitetracycline as a water … Our data for tip of rolitetracycline and body mass and such taken …
Number of citations: 12 onlinelibrary.wiley.com
S Choudhary, N Kishore - Chemical Biology & Drug Design, 2012 - Wiley Online Library
… Binding of the antibiotic drugs tetracycline and rolitetracycline … Both tetracycline and rolitetracycline bind to bovine serum … 4 for tetracycline and 10 3 for rolitetracycline, respectively. …
Number of citations: 19 onlinelibrary.wiley.com
G Goissis, MH Sousa - Materials Research, 2009 - SciELO Brasil
This work reports the covalent immobilization of tetracycline and rolitetracycline over anionic collagen membranes and the drug release studies as an effort to develop a two stage drug …
Number of citations: 14 www.scielo.br
DR HOWLETT, AR GEORGE, DE OWEN… - Biochemical …, 1999 - portlandpress.com
… Compounds such as carvedilol, rolitetracycline and … Of the tetracycline analogues, only rolitetracycline, the derivative … rolitetracycline, were ineffective in preventing Aβfibril formation. …
Number of citations: 172 portlandpress.com
O Aly - 2020 - chemrxiv.org
Drug repurposing is a fast way to rapidly discover a drug for clinical use. In such circumstances of the spreading of the highly contagious COVID-19, searching for already known drugs …
Number of citations: 25 chemrxiv.org
JW Lightbown, JM Bond, MV Mussett… - Bulletin of the World …, 1973 - ncbi.nlm.nih.gov
An International Standard for Rolitetracycline has been established and the international unit of this antibiotic defined as the activity contained in 0.001004 mg of the international …
Number of citations: 8 www.ncbi.nlm.nih.gov
JM Wright, B Collier - Canadian Journal of Physiology and …, 1976 - cdnsciencepub.com
The site of neuromuscular blockade induced by polymyxin B and rolitetracycline was studied on isolated nerve and nerve–muscle preparations. Polymyxin B (1.8 × 10 −4 M) was …
Number of citations: 44 cdnsciencepub.com
P Klatt, P Hajdu - The Veterinary Record, 1976 - europepmc.org
Serum level tests were carried out on healthy cows with a combination drug of one part Berenil and two parts Reverin. When compared with the commercial preparations Berenil (…
Number of citations: 44 europepmc.org
FD Daschner - Antimicrobial Agents and Chemotherapy, 1976 - Am Soc Microbiol
… coli strain with bacteriostatic rolitetracycline or bacteriostatic penicillin/cephalothin … rolitetracycline concentrations. Combined action of subinhibitory penicillin and rolitetracycline …
Number of citations: 21 journals.asm.org
R Böcker, CJ Estler, S Müller, C Pfandzelter… - Arzneimittel …, 1982 - europepmc.org
A comparative study was made on the effects of tetracycline (TC), rolitetracycline (RTC), and doxycycline (DC) at doses of 10-100 micrograms/g iv on serum GOT, GPT, bilirubin and …
Number of citations: 21 europepmc.org

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